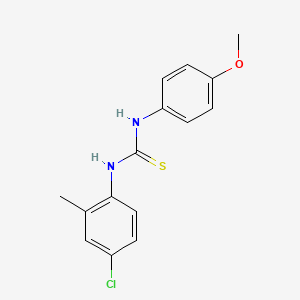
1-(4-Chloro-2-methylphenyl)-3-(4-methoxyphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chloro-2-methylphenyl)-3-(4-methoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
准备方法
The synthesis of 1-(4-Chloro-2-methylphenyl)-3-(4-methoxyphenyl)thiourea typically involves the reaction of 4-chloro-2-methylaniline with 4-methoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization.
Synthetic Route:
- Dissolve 4-chloro-2-methylaniline in ethanol.
- Add 4-methoxyphenyl isothiocyanate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitate.
- Recrystallize the product from ethanol to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
化学反应分析
1-(4-Chloro-2-methylphenyl)-3-(4-methoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation:
- The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction:
- Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution:
- The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
- Oxidizing agents: Hydrogen peroxide, potassium permanganate.
- Reducing agents: Lithium aluminum hydride.
- Solvents: Ethanol, methanol, dichloromethane.
Major Products:
- Sulfoxides, sulfones, amines, and substituted thioureas.
科学研究应用
Chemistry:
- Used as a ligand in coordination chemistry.
- Employed in the synthesis of heterocyclic compounds.
Biology:
- Investigated for its antimicrobial and antifungal properties.
- Studied for its potential as an enzyme inhibitor.
Medicine:
- Explored for its potential use in cancer therapy due to its cytotoxic effects on certain cancer cell lines.
- Investigated for its anti-inflammatory properties.
Industry:
- Used as an intermediate in the synthesis of dyes and pigments.
- Employed in the production of rubber chemicals and agricultural chemicals.
作用机制
The mechanism of action of 1-(4-Chloro-2-methylphenyl)-3-(4-methoxyphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or cytotoxicity against cancer cells.
Molecular Targets:
- Enzymes involved in cell division and proliferation.
- Proteins involved in inflammatory pathways.
Pathways Involved:
- Inhibition of enzyme activity leading to disruption of cellular processes.
- Modulation of signaling pathways involved in inflammation and cell growth.
相似化合物的比较
- 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)thiourea
- 1-(4-Methylphenyl)-3-(4-methoxyphenyl)thiourea
- 1-(4-Chloro-2-methylphenyl)-3-phenylthiourea
Comparison:
- The presence of the 4-chloro-2-methylphenyl group in 1-(4-Chloro-2-methylphenyl)-3-(4-methoxyphenyl)thiourea imparts unique chemical properties, such as increased hydrophobicity and potential for specific enzyme interactions.
- The methoxy group in the 4-position of the phenyl ring enhances the compound’s ability to participate in hydrogen bonding and other intermolecular interactions.
属性
IUPAC Name |
1-(4-chloro-2-methylphenyl)-3-(4-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c1-10-9-11(16)3-8-14(10)18-15(20)17-12-4-6-13(19-2)7-5-12/h3-9H,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKDESINLHJYEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1Z)-2-(2,4-dichlorophenyl)-N'-{[(2-fluorophenyl)carbonyl]oxy}ethanimidamide](/img/structure/B5753508.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(4-methylbenzylidene)acetohydrazide](/img/structure/B5753516.png)

![N'-[1-(4-ethoxyphenyl)ethylidene]nicotinohydrazide](/img/structure/B5753528.png)

![N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide](/img/structure/B5753546.png)

![2,4-dichlorobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5753566.png)

![(1Z)-N'-{[(3-bromophenyl)carbonyl]oxy}-2-(3,4-dichlorophenyl)ethanimidamide](/img/structure/B5753599.png)
![ethyl 5-(3-nitrophenyl)-4,6-dioxo-2H-pyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5753601.png)
![N-[2-(3-cyclopentylpropanoylamino)phenyl]butanamide](/img/structure/B5753608.png)

